molecular formula C17H9Cl2NO3 B1372856 2-(1,3-Benzodioxol-5-YL)-6-chloroquinoline-4-carbonyl chloride CAS No. 1160263-50-2

2-(1,3-Benzodioxol-5-YL)-6-chloroquinoline-4-carbonyl chloride

Cat. No.: B1372856
CAS No.: 1160263-50-2
M. Wt: 346.2 g/mol
InChI Key: XSMANLZDWMAKDF-UHFFFAOYSA-N
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Description

2-(1,3-Benzodioxol-5-YL)-6-chloroquinoline-4-carbonyl chloride is a complex organic compound that features a benzodioxole moiety fused with a quinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzodioxol-5-YL)-6-chloroquinoline-4-carbonyl chloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Continuous flow reactors offer advantages such as improved heat and mass transfer, precise temperature control, and reduced waste generation .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzodioxol-5-YL)-6-chloroquinoline-4-carbonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substituted Quinoline Derivatives: Formed through substitution reactions.

    Quinoline N-oxides: Resulting from oxidation reactions.

    Dihydroquinolines: Produced via reduction reactions.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-Benzodioxol-5-YL)-6-chloroquinoline-4-carbonyl chloride is unique due to the presence of both the benzodioxole and chloroquinoline moieties, which confer distinct electronic and steric properties. This combination enhances its potential as a versatile scaffold for drug development and material science applications .

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-6-chloroquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9Cl2NO3/c18-10-2-3-13-11(6-10)12(17(19)21)7-14(20-13)9-1-4-15-16(5-9)23-8-22-15/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSMANLZDWMAKDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NC4=C(C=C(C=C4)Cl)C(=C3)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1,3-Benzodioxol-5-YL)-6-chloroquinoline-4-carbonyl chloride
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2-(1,3-Benzodioxol-5-YL)-6-chloroquinoline-4-carbonyl chloride
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2-(1,3-Benzodioxol-5-YL)-6-chloroquinoline-4-carbonyl chloride
Reactant of Route 4
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2-(1,3-Benzodioxol-5-YL)-6-chloroquinoline-4-carbonyl chloride
Reactant of Route 5
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2-(1,3-Benzodioxol-5-YL)-6-chloroquinoline-4-carbonyl chloride
Reactant of Route 6
Reactant of Route 6
2-(1,3-Benzodioxol-5-YL)-6-chloroquinoline-4-carbonyl chloride

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